2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine
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Overview
Description
2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the reaction of 2-chloro-6-methylpyridine with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethoxy iodide in the presence of a base such as potassium carbonate, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to active sites, thereby disrupting normal cellular functions. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other trifluoromethylpyridines. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H5ClF3NO |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(3-6(8)12-4)13-7(9,10)11/h2-3H,1H3 |
InChI Key |
NGWJQSMPRCQNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)OC(F)(F)F |
Origin of Product |
United States |
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